1-(2-Diethylaminoethyl)piperazine
Overview
Description
The compound 1-(2-Diethylaminoethyl)piperazine is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of piperazine derivatives can be complex, involving multiple steps and various reagents. In the case of the 1,4-piperazine-2,5-dione derivative, the synthesis was achieved over six steps starting from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, resulting in a 23% yield . Another synthesis approach for 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives utilized a four-component cyclo condensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with SO4^2−/Y2O3 as a catalyst in ethanol . These methods highlight the versatility and complexity of synthesizing piperazine derivatives.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their function and interaction with biological targets. The study of 1,4-piperazine-2,5-dione revealed polymorphic crystalline forms, which were determined by single-crystal X-ray analysis . These polymorphs exhibited different hydrogen-bonding networks, which can significantly affect the compound's properties and potential applications.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, depending on their functional groups and substitution patterns. The studies provided do not detail specific chemical reactions for 1-(2-Diethylaminoethyl)piperazine, but the synthesis and characterization of related compounds suggest that these derivatives can be modified and interact with other chemical entities, leading to a wide range of possible reactions and products .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The polymorphism observed in the 1,4-piperazine-2,5-dione indicates that different crystalline forms can have distinct physical properties . Additionally, the association of this piperazinedione in solution was studied using mass spectrometric and nuclear magnetic resonance spectroscopic techniques, providing insights into its behavior in different environments . The synthesized 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives were characterized by IR, 1H and 13C NMR, and mass spectral studies, which are essential for understanding their physical and chemical properties .
Scientific Research Applications
Application 1: Carbon Dioxide Absorption
- Scientific Field : Environmental Science and Pollution Research .
- Summary of the Application : This research identifies aqueous 1-(2-aminoethyl) piperazine (AEPZ) as a potential candidate for CO2 capture . The study focuses on the kinetics of CO2 absorption in aqueous AEPZ .
- Methods of Application or Experimental Procedures : The experiments were performed at temperatures ranging from 303 to 333 K with weight fractions of AEPZ in an aqueous solution ranging from 0.1 to 0.4 . The overall rate constant was determined experimentally using a stirred cell reactor at a similar temperature and pressure range .
- Results or Outcomes : The experimental data shows that the overall rate constant is for 0.1 wt fr. of AEPZ at 313 K with an initial CO2 partial pressure of 10 kPa . The activation energy of 0.3 wt fr. AEPZ is found to be 42.42 kJ/mol .
Application 2: Chemical Research
- Scientific Field : Chemical Research .
- Summary of the Application : 1-(2-Diethylaminoethyl)-piperazine is extensively used in chemical research, particularly in the synthesis of complex organic molecules . It serves as a versatile building block due to its structure, which features both piperazine and diethylaminoethyl groups .
- Methods of Application or Experimental Procedures : This compound is used in various chemical reactions to create novel intermediates . The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
Application 3: Drug Discovery
- Scientific Field : Medicinal Chemistry .
- Summary of the Application : Piperazine, which includes 1-(2-Diethylaminoethyl)-piperazine, ranks as the third most common nitrogen heterocycle in drug discovery . It is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties .
- Methods of Application or Experimental Procedures : Piperazine is used in the synthesis of various drugs . The specific methods of application or experimental procedures would depend on the particular drug being synthesized .
Application 4: Antimicrobial Polymers
- Scientific Field : Polymer Science .
- Summary of the Application : Piperazine-based polymers have been identified as effective antimicrobial agents . These polymers can help reduce the lethality rate caused by pathogenic microbes in several areas, including the biomedical sector, healthcare products, water purification systems, and food packaging .
- Results or Outcomes : The piperazine polymer exhibited significant antimicrobial activity against E. coli and S. aureus . Piperazine targets the cytoplasmic membrane of the bacteria, resulting in the leakage of intercellular components leading to cell death .
Application 5: Synthesis of Complex Organic Molecules
- Scientific Field : Organic Chemistry .
- Summary of the Application : 1-(2-Diethylaminoethyl)-piperazine is extensively used in chemical research, particularly in the synthesis of complex organic molecules . It serves as a versatile building block due to its structure, which features both piperazine and diethylaminoethyl groups .
- Methods of Application or Experimental Procedures : This compound is used in various chemical reactions to create novel intermediates . The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
Safety And Hazards
Future Directions
Recent advances in the synthesis of piperazine derivatives focus on C–H functionalization . This suggests that future research may continue to explore and refine these methods, potentially leading to more efficient and versatile synthesis processes for compounds like 1-(2-Diethylaminoethyl)piperazine.
properties
IUPAC Name |
N,N-diethyl-2-piperazin-1-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3/c1-3-12(4-2)9-10-13-7-5-11-6-8-13/h11H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYBFVZRZWESQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371131 | |
Record name | N,N-Diethyl-2-(piperazin-1-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Diethylaminoethyl)piperazine | |
CAS RN |
4038-92-0 | |
Record name | N,N-Diethyl-2-(piperazin-1-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4038-92-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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